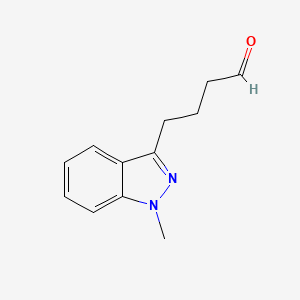

4-(1-Methyl-1h-indazol-3-yl)butanal

Description

4-(1-Methyl-1H-indazol-3-yl)butanal is a heterocyclic aldehyde featuring an indazole core substituted with a methyl group at the 1-position and a butanal chain at the 3-position. Indazole derivatives are widely studied for their pharmacological relevance, including roles as kinase inhibitors and anti-inflammatory agents. The aldehyde functional group in this compound suggests reactivity in condensation and nucleophilic addition reactions, which may be exploited in synthetic chemistry or drug design .

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(1-methylindazol-3-yl)butanal |

InChI |

InChI=1S/C12H14N2O/c1-14-12-8-3-2-6-10(12)11(13-14)7-4-5-9-15/h2-3,6,8-9H,4-5,7H2,1H3 |

InChI Key |

XPSRGPCFKMXJPO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CCCC=O |

Origin of Product |

United States |

Preparation Methods

Indazole Core Preparation and Methylation

- The indazole nucleus is typically synthesized via cyclization reactions involving hydrazines and ortho-substituted aromatic precursors.

- Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Butanal Side Chain

Two main approaches are reported:

A. Direct Formylation via Vilsmeier-Haack or Related Reactions

- Formylation at the 3-position of 1-methylindazole can be performed using Vilsmeier-Haack reagents, generating the aldehyde functionality directly.

- This method requires careful control of temperature and reagent stoichiometry to avoid overreaction or side products.

B. Side Chain Elongation via Alkylation and Oxidation

- A 3-(butyl) substituted intermediate is synthesized first by alkylation of the indazole at the 3-position with a suitable butyl halide.

- Subsequent oxidation of the terminal alkyl group to the aldehyde (butanal) is carried out using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

Example Synthetic Route from Literature

While direct literature on 4-(1-Methyl-1H-indazol-3-yl)butanal is limited, analogous indazole derivatives have been synthesized using the following method adapted from patent WO2015110467A1 and related studies:

| Step | Description | Reagents and Conditions | Yield / Notes |

|---|---|---|---|

| 1. | Preparation of 1-methylindazole | Cyclization of substituted hydrazines with ortho-substituted benzaldehydes or halides, followed by methylation with methyl iodide | High yield, regioselective methylation |

| 2. | Bromination at 3-position | Use of N-bromosuccinimide (NBS) or similar brominating agents | Provides 3-bromo-1-methylindazole intermediate |

| 3. | Alkylation with butyl chain | Reaction of 3-bromo-1-methylindazole with butylmagnesium bromide or butyl lithium under inert atmosphere | Moderate to good yield |

| 4. | Oxidation of terminal alkyl to aldehyde | PCC or Dess–Martin oxidation in dichloromethane at 0°C to room temperature | Clean conversion to 4-(1-Methyl-1H-indazol-3-yl)butanal |

This sequence allows for the controlled installation of the butanal side chain while maintaining the integrity of the indazole ring system.

Analytical and Purification Techniques

- Monitoring: High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and purity.

- Isolation: The aldehyde product is typically isolated by extraction and purified by recrystallization or column chromatography.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy ($$^1$$H and $$^{13}$$C), mass spectrometry (MS), and melting point determination confirm structure and purity.

Data Table Summarizing Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indazole cyclization | Hydrazine + ortho-substituted benzaldehyde | Reflux | 4–6 hours | 75–85 | Base-catalyzed cyclization |

| N-1 Methylation | Methyl iodide, K$$2$$CO$$3$$ | Room temp | 12–24 hours | 80–90 | Selective N-1 alkylation |

| 3-Bromination | NBS, DMF | 0–5 °C | 1–2 hours | 70–80 | Regioselective bromination |

| Butylation at 3-position | Butylmagnesium bromide | -78 °C to RT | 2–4 hours | 60–75 | Grignard reaction |

| Oxidation to aldehyde | PCC or Dess–Martin periodinane | 0–25 °C | 1–3 hours | 65–80 | Mild oxidation conditions |

Notes on Reaction Optimization and Challenges

- The regioselectivity of bromination and alkylation steps is critical; improper conditions can lead to substitution at undesired positions.

- Oxidation of the butyl side chain must be carefully controlled to prevent overoxidation to carboxylic acids.

- Use of inert atmosphere (nitrogen or argon) is often necessary during sensitive steps such as Grignard reactions.

- Purification of aldehyde products may require careful handling due to their susceptibility to polymerization or oxidation.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-indazol-3-yl)butanal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents, acids, or bases.

Major Products

Oxidation: 4-(1-Methyl-1h-indazol-3-yl)butanoic acid.

Reduction: 4-(1-Methyl-1h-indazol-3-yl)butanol.

Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

4-(1-Methyl-1h-indazol-3-yl)butanal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butanal depends on its specific biological target. In general, indazole derivatives can interact with various enzymes and receptors in the body, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

4-(1-Methyl-1H-indazol-3-yl)butan-2-ol

Structure : Differs by the substitution of the aldehyde group with a hydroxyl group at the 2-position of the butyl chain.

Properties :

- Molecular Weight : 204.3 g/mol

- Purity : ≥95%

- Key Difference: The hydroxyl group reduces electrophilicity compared to the aldehyde, altering reactivity (e.g., favoring etherification over Schiff base formation).

4-(n-Heptyloxy)butanal

Structure : A linear aldehyde with a heptyloxy substituent at the 4-position.

Properties :

- Role : Component of the Asian longhorned beetle aggregation pheromone, blended with 4-(n-heptyloxy)butan-1-ol .

- Biological Activity : Enhanced attraction when combined with (3E,6E)-α-farnesene, highlighting the aldehyde’s role in olfactory signaling .

Key Difference : The alkoxy chain increases hydrophobicity, improving volatility for pheromone dispersal, whereas the indazole derivative’s aromatic system may prioritize binding to protein targets.

Butyraldehyde (Butanal)

Structure : Simplest straight-chain aldehyde (C₄H₈O).

Properties :

- CAS : 123-72-8

- Physical Traits : Low molecular weight (72.11 g/mol), boiling point 75°C, high volatility .

- Applications : Industrial solvent and precursor in resin synthesis.

Key Difference : The absence of complex substituents in butyraldehyde results in starkly distinct physicochemical behavior (e.g., higher volatility, lower thermal stability) compared to the indazole analog .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Structure: Benzoimidazole core with ester and aminoalkyl substituents. Key Difference: The ester group enables hydrolytic stability, whereas the aldehyde in the target compound offers reactivity for further derivatization.

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | CAS Number | Functional Group | Key Property/Application |

|---|---|---|---|---|

| 4-(1-Methyl-1H-indazol-3-yl)butanal | ~218.3* | Not Provided | Aldehyde | Hypothetical pharmacological use |

| 4-(1-Methyl-1H-indazol-3-yl)butan-2-ol | 204.3 | 1485939-06-7 | Hydroxyl | Discontinued research chemical |

| 4-(n-Heptyloxy)butanal | 228.3 | Not Provided | Aldehyde | Insect pheromone component |

| Butyraldehyde | 72.11 | 123-72-8 | Aldehyde | Industrial solvent |

| Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)... | ~439.5* | Not Provided | Ester | Synthetic intermediate |

*Estimated based on structural analogs.

Research Findings and Implications

- Aldehyde Reactivity : The aldehyde group in 4-(1-Methyl-1H-indazol-3-yl)butanal may enable conjugation with amines or hydrazines, a feature leveraged in drug design (e.g., prodrug formulations) .

- Biological Signaling : Analogous to 4-(n-heptyloxy)butanal’s role in pheromones, the indazole derivative’s aldehyde could interact with biological receptors, though this remains speculative without direct studies .

- Synthetic Challenges : highlights methods for introducing substituents to aromatic heterocycles, suggesting feasible routes for synthesizing the target compound via reductive amination or oxidation of alcohol precursors .

Biological Activity

4-(1-Methyl-1H-indazol-3-yl)butanal is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevance in therapeutic applications.

- Molecular Formula : C11H12N2O

- Molecular Weight : 188.23 g/mol

- IUPAC Name : 4-(1-methyl-1H-indazol-3-yl)butanal

The biological activity of 4-(1-Methyl-1H-indazol-3-yl)butanal is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indazole moiety may facilitate interactions through hydrogen bonding and π-π stacking, enhancing binding affinity and specificity towards biological targets.

Anticancer Properties

Recent studies have indicated that compounds with indazole derivatives exhibit significant anticancer properties. For instance, indazole-based compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia cells.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| AKE-72 | K-562 | 4.6 | BCR-ABL inhibition |

| Compound I | T315I mutant | 227 | BCR-ABL inhibition |

| 4-(1-Methyl-1H-indazol-3-yl)butanal | MCF-7 | TBD | Apoptosis induction |

Note: TBD indicates that specific data for 4-(1-Methyl-1H-indazol-3-yl)butanal is still under investigation.

Apoptosis Induction

Studies have demonstrated that the compound can induce apoptosis in cancer cells, which is a critical mechanism for its anticancer effects. The induction of apoptosis was confirmed through assays measuring caspase activation and Annexin V binding.

Table 2: Apoptotic Effects in Cancer Cells

| Compound | Cell Type | % Apoptosis (24h Treatment) |

|---|---|---|

| 4-(1-Methyl-1H-indazol-3-yl)butanal | MCF-7 | 47% (early and late phases) |

| Control | MCF-7 | 1.76% |

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in preclinical models:

-

Study on Leukemia Cells :

- Researchers tested various indazole derivatives against K562 leukemia cells, revealing that certain compounds exhibited IC50 values significantly lower than standard treatments, indicating potent antileukemic activity.

-

MCF-7 Breast Cancer Model :

- In a model using MCF-7 breast cancer cells, treatment with 4-(1-Methyl-1H-indazol-3-yl)butanal resulted in marked changes in cell cycle progression and increased apoptotic markers.

Q & A

Q. What synthetic routes are recommended for preparing 4-(1-Methyl-1H-indazol-3-yl)butanal?

A stepwise approach is advisable:

Indazole Core Synthesis : Start with 1-methyl-1H-indazole derivatives. For example, use condensation reactions (e.g., ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate as a precursor, followed by aldehyde functionalization via oxidation or hydrolysis .

Aldehyde Introduction : Oxidize a primary alcohol intermediate (e.g., 4-(1-methyl-1H-indazol-3-yl)butanol) using pyridinium chlorochromate (PCC) or Swern oxidation.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

Q. Key Considerations :

Q. What analytical techniques are suitable for characterizing 4-(1-Methyl-1H-indazol-3-yl)butanal?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm aldehyde proton (~9-10 ppm) and indazole aromatic protons (6.5-8.5 ppm). Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign indazole substituents.

- Mass Spectrometry (EI/ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Identify carbonyl stretch (~1720 cm⁻¹ for aldehyde) and indazole N-H stretches (if present).

Note : For low volatility, use LC-MS instead of GC. Derivatization (e.g., forming oximes) may enhance GC compatibility .

Q. How should this compound be handled and stored to ensure stability?

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to aldehyde reactivity and potential respiratory irritation.

- Stabilization : Add 0.1% hydroquinone or BHT to inhibit peroxide formation in solution [[3] (general aldehyde guidelines)].

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Step 1 : Confirm purity via HPLC or GC. Impurities (e.g., oxidation byproducts) may cause extra signals.

- Step 2 : Compare experimental NMR with computational predictions (DFT-based tools like Gaussian or ADF).

- Step 3 : Use X-ray crystallography for definitive structural confirmation. Refine data with SHELXL and visualize with WinGX/ORTEP .

Q. Example Workflow :

| Technique | Purpose |

|---|---|

| Single-crystal XRD | Resolve bond angles/confirm connectivity |

| SHELXL refinement | Optimize structural parameters |

| ORTEP visualization | Generate publication-ready figures |

Q. How to design a crystallographic study for this compound?

- Crystal Growth : Use slow evaporation (e.g., ethanol/water mixtures) or diffusion methods (pentane into DCM).

- Data Collection : Employ synchrotron radiation for high-resolution data if crystals are small.

- Refinement :

Q. Common Pitfalls :

Q. How can computational methods predict the compound’s reactivity or electronic properties?

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level.

- Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- NMR Prediction : Tools like ACD/Labs or MestReNova simulate spectra for comparison.

- Reactivity Studies : Model transition states (e.g., aldehyde oxidation pathways) using Gaussian .

Q. Case Study :

| Parameter | Value | Insight |

|---|---|---|

| HOMO Energy (eV) | –6.2 | Susceptibility to oxidation |

| Carbonyl Charge (NPA) | +0.45 | Electrophilic aldehyde C |

Q. How to optimize reaction conditions to minimize by-products during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective indazole alkylation.

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance aldehyde stability.

- Temperature Control : Lower temperatures (0–5°C) reduce aldol condensation side reactions.

Q. Example Optimization Table :

| Condition | Yield | Purity (HPLC) |

|---|---|---|

| PCC in DCM, 0°C | 78% | 95% |

| Swern, RT | 65% | 85% |

Q. What strategies address low yields in indazole-aldehyde coupling reactions?

Q. Troubleshooting Guide :

| Issue | Solution |

|---|---|

| Aldehyde oxidation | Add radical scavengers (e.g., BHT) |

| Indazole N-alkylation | Use stronger bases (NaH instead of K₂CO₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.